amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile CAS No. 860786-19-2](/img/structure/B2610041.png)
2-{4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position. This molecule also contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, the synthesis of trifluoromethylpyridines, a key structural motif in this molecule, has been reported in the literature . The synthesis involves the use of various reagents and catalysts, and the reactions are typically carried out under controlled conditions to ensure the desired product is obtained .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy can be used to analyze the vibrational spectra of the molecule . Additionally, nuclear magnetic resonance (NMR) spectroscopy can be used to determine the chemical shifts of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, the compound may undergo Pd-catalyzed coupling reactions . Additionally, the compound may participate in oxidative cyclization reactions, leading to the formation of new cyclic structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the trifluoromethyl group and the pyridine ring could influence the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial and Anti-inflammatory Activities : A study by Gadegoni and Manda (2013) explored the synthesis of novel compounds containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. These compounds were tested for their antimicrobial and anti-inflammatory activities, showing potential in the development of new therapeutic agents Gadegoni & Manda, 2013.
Chemical Transformations and Syntheses : Research on the acylation of specific nitriles leading to the synthesis of pyrrol-3-ones has been reported by Chalyk et al. (2009), indicating the versatility of related compounds in synthetic organic chemistry Chalyk, Tverdokhlebov, & Iminov, 2009.
Development of Biheterocyclic Compounds : Demirbaş et al. (2010) described the synthesis and antimicrobial activities of new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. These findings underscore the potential of such compounds in creating new antimicrobial agents Demirbaş et al., 2010.
Pharmacological Studies : A pharmacological study by Dave et al. (2007) focused on thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, providing insights into the antimicrobial and antitubercular activities of these compounds Dave, Purohit, Akbari, & Joshi, 2007.
Structural and Luminescent Properties
- Luminescent Properties : Qin et al. (2012) investigated one-dimensional coordination polymers generated from a new triazole bridging ligand and HgX2 (X = Cl, Br, and I), characterizing their structural and luminescent properties. Such research highlights the potential application of triazole derivatives in materials science Qin et al., 2012.
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N6O/c1-7-19-21(4-3-17)11(23)22(7)20(2)10-9(13)5-8(6-18-10)12(14,15)16/h5-6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVOQOWFIWVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
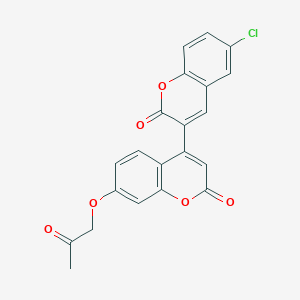
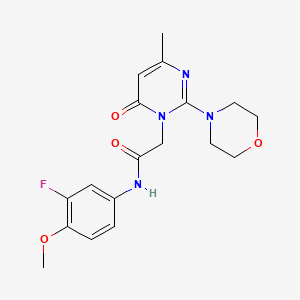
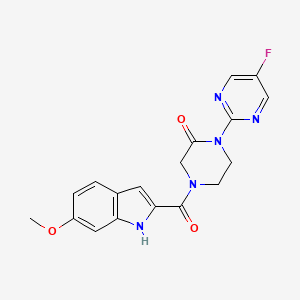
![N-[2-[4-(2-Amino-2-oxoethyl)azepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2609961.png)
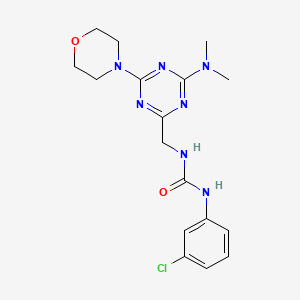
![4-[[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2609966.png)


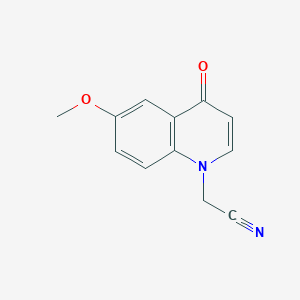
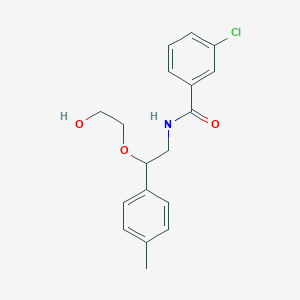
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2609976.png)
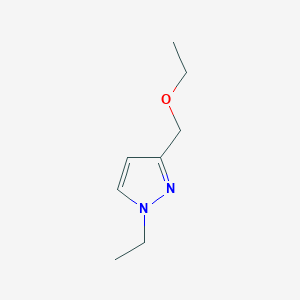
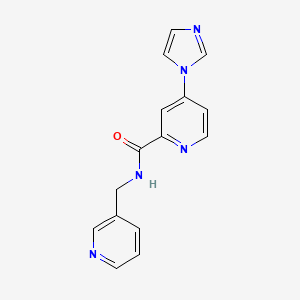
![8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
